molecular formula C8H18O4 B3050939 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane CAS No. 29860-47-7

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane

Cat. No. B3050939
CAS RN: 29860-47-7
M. Wt: 178.23 g/mol
InChI Key: RSROEZYGRKHVMN-UHFFFAOYSA-N
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Patent
US08476341B2

Procedure details

Trimethylolpropane (Wako Pure Chemical Industries, Ltd., 200 g, hereinafter also referred to as “TMP”) and a 30% sodium hydroxide aqueous solution (3.62 g) were charged into a pressure-resistant reaction vessel equipped with a stirrer. The temperature of the reaction system was heated up to 100° C. with an oil bath. The pressure of the reaction system was reduced to 100 mmTorr for 1 hour with a vacuum pump while nitrogen was slowly bubbled into the reaction system, and thereby water (2.53 g) was distilled off. The pressure was further kept at 100 mmTorr for 1 hour with a vacuum pump. Then, the temperature inside the vessel was heated up to 130° C., and the inner pressure was adjusted to 0.5 MPa by nitrogen introduction. While the temperature inside the vessel was kept at 130° C.±2° C., ethylene oxide (1,969.9 g, 30-fold in mole relative to TMP) was added. Here, the inner pressure was controlled so as not to exceed 0.8 MPa. After the ethylene oxide addition, the inner temperature was kept at 130° C. for 1 hour to complete the reaction. The yield was found to be 99.7% from the masses before and after the reaction. As a result, the reaction provided a trimethylol propane ethylene oxide 29.9 mol adduct (hereinafter, also referred to as “TMP-30”).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[OH-].[Na+]>>[CH2:8]1[O:9][CH2:3]1.[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Two
Name
Quantity
3.62 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into a pressure-resistant reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
was slowly bubbled into the reaction system
DISTILLATION
Type
DISTILLATION
Details
water (2.53 g) was distilled off
WAIT
Type
WAIT
Details
The pressure was further kept at 100 mmTorr for 1 hour with a vacuum pump
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the temperature inside the vessel was heated up to 130° C.
CUSTOM
Type
CUSTOM
Details
was kept at 130° C.±2° C.
ADDITION
Type
ADDITION
Details
ethylene oxide (1,969.9 g, 30-fold in mole relative to TMP) was added
ADDITION
Type
ADDITION
Details
After the ethylene oxide addition
WAIT
Type
WAIT
Details
the inner temperature was kept at 130° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
after the reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CO1.C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.9 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.